molecular formula C20H27ClN2O5 B5449873 2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride

2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B5449873
M. Wt: 410.9 g/mol
InChI Key: ZXUMQSDYQVNTHI-UHFFFAOYSA-N
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Description

2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetamide moiety, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

The synthesis of 2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves several steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 6-methoxyphenol.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, forming alkylated derivatives.

    Major Products: The major products formed from these reactions include quinones, reduced amines, and alkylated derivatives.

Scientific Research Applications

2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

    Pathways Involved: It modulates neurotransmitter pathways, potentially affecting the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride can be compared with similar compounds:

    Similar Compounds:

    Uniqueness: The presence of both methoxy and acetamide groups in its structure makes it unique, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5.ClH/c1-24-16-8-7-14(11-18(16)26-3)9-10-22-12-15-5-4-6-17(25-2)20(15)27-13-19(21)23;/h4-8,11,22H,9-10,12-13H2,1-3H3,(H2,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMQSDYQVNTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OCC(=O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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